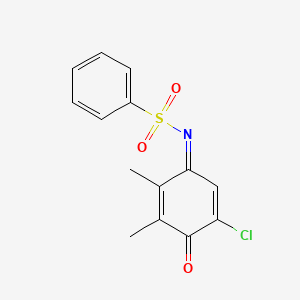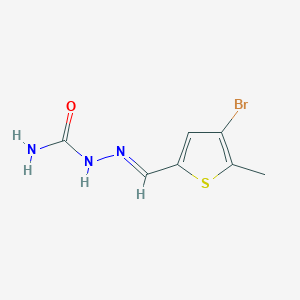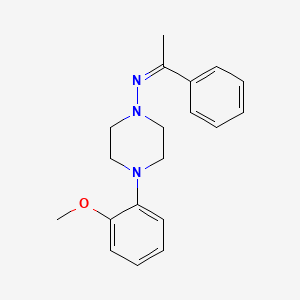
N-(5-chloro-2,3-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2,3-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide, commonly known as Sulfamethoxazole, is a sulfonamide antibiotic used to treat bacterial infections. It is a synthetic compound that was first synthesized in the 1960s and has since been widely used in clinical settings.
Mécanisme D'action
Sulfamethoxazole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and replication of bacteria, and the inhibition of its synthesis leads to the death of the bacteria. Sulfamethoxazole specifically targets the dihydropteroate synthase enzyme, which is involved in the synthesis of folic acid.
Biochemical and Physiological Effects
Sulfamethoxazole has been shown to have a high degree of bioavailability and is rapidly absorbed into the bloodstream after oral administration. It is primarily excreted in the urine and has a half-life of approximately 10 hours. Sulfamethoxazole has been shown to have minimal toxicity and is generally well-tolerated by patients.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfamethoxazole is widely used in laboratory experiments due to its antibacterial properties and well-established synthesis method. It is relatively inexpensive and readily available, making it a popular choice for researchers. However, Sulfamethoxazole has limitations in terms of its specificity and selectivity. It may also have off-target effects that can complicate experimental results.
Orientations Futures
There are several potential future directions for research on Sulfamethoxazole. One area of interest is the development of new analogs with improved specificity and selectivity. Another area of research is the use of Sulfamethoxazole in combination with other drugs to enhance its antibacterial activity. Additionally, there is interest in studying the potential use of Sulfamethoxazole in the treatment of parasitic infections and other diseases.
Méthodes De Synthèse
Sulfamethoxazole is synthesized by the reaction of 4-aminobenzenesulfonamide with 5-chloro-2,3-dimethyl-1,4-benzoquinone in the presence of a base. The resulting compound is then purified and crystallized to obtain pure Sulfamethoxazole. The synthesis method has been well-established and is widely used in the pharmaceutical industry.
Applications De Recherche Scientifique
Sulfamethoxazole has been extensively studied for its antibacterial properties. It is commonly used in combination with Trimethoprim to treat a wide range of bacterial infections, including urinary tract infections, respiratory infections, and gastrointestinal infections. Sulfamethoxazole has also been studied for its potential use in the treatment of malaria and other parasitic infections.
Propriétés
IUPAC Name |
(NZ)-N-(5-chloro-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-9-10(2)14(17)12(15)8-13(9)16-20(18,19)11-6-4-3-5-7-11/h3-8H,1-2H3/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALJQKJUTGHKMF-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=NS(=O)(=O)C2=CC=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C(=O)C(=C/C1=N/S(=O)(=O)C2=CC=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,3-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate](/img/structure/B5910511.png)
![benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5910519.png)
![3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910526.png)


![2-[(2-methylphenyl)amino]-N'-(2-naphthylmethylene)acetohydrazide](/img/structure/B5910535.png)


![ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5910565.png)
![{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5910574.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(3-methyl-2-thienyl)methylene]propanohydrazide](/img/structure/B5910580.png)